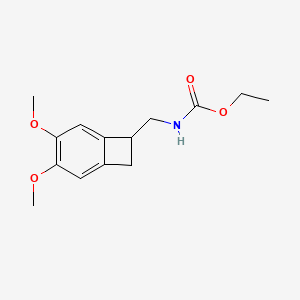

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane

Description

(1S)-4,5-Dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane (CAS: 171489-59-1) is a chiral benzocyclobutane derivative featuring a 1S-configuration, dimethoxy substituents at the 4,5-positions, and an ethoxycarbonylaminomethyl group at the 1-position. This compound serves as a critical intermediate in the synthesis of ivabradine, a pharmaceutical agent used to treat chronic heart failure and angina . Its molecular formula is C₁₄H₁₈NO₄, derived from a benzocyclobutane core modified with methoxy and ethoxycarbonylaminomethyl functional groups. The stereospecific synthesis of this compound ensures its enantiomeric purity, which is vital for pharmacological efficacy .

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

ethyl N-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl]carbamate |

InChI |

InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16) |

InChI Key |

GJIGBWPQLXKDIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Formation

The synthetic route begins with the preparation or procurement of the (1S)-4,5-dimethoxy-1-(aminomethyl)-benzocyclobutane intermediate. This core is crucial as it establishes the stereochemistry and substitution pattern needed for subsequent transformations.

Carbamate Formation (Ethoxycarbonylaminomethyl Group Introduction)

The primary amine of the benzocyclobutane intermediate is reacted with ethyl chloroformate to form the ethoxycarbonylaminomethyl carbamate derivative. This reaction is generally conducted in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid generated and to drive the reaction to completion.

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: Approximately 0–20 °C

- Reaction time: 30 minutes to 1 hour

- Base: Triethylamine or NaOH

The reaction mechanism involves nucleophilic attack of the amine on the carbonyl carbon of ethyl chloroformate, forming the carbamate linkage.

Reduction Step

Following carbamate formation, the compound is subjected to reduction to obtain the final product. This step employs an aluminium hydride reducing agent , such as:

- The carbamate intermediate is dissolved in THF.

- The reducing agent is added under an inert atmosphere (nitrogen).

- The mixture is heated to reflux for about 1 hour.

- The reaction is cooled to below 15 °C and carefully quenched with water and aqueous sodium hydroxide.

- The solid by-products are filtered off.

- The organic phase is dried and concentrated to yield the product as an oil.

Purification and Isolation

The final product is typically isolated as an oil or solid, depending on the exact procedure and scale. Purification methods include:

- Extraction with organic solvents (e.g., dichloromethane)

- Drying over anhydrous agents

- Filtration to remove solids

- Crystallization or formation of acid addition salts (e.g., hydrochloride salt) to improve stability and handling

The product is obtained with high chemical and enantiomeric purity (>99%), and yields in the range of 40–98% depending on the step and scale.

Reaction Scheme Summary and Data Table

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| A | Formation of (1S)-4,5-dimethoxy-1-(aminomethyl)-benzocyclobutane | Starting materials, stereoselective synthesis | - | >99% | Key intermediate for further functionalization |

| B | Carbamate formation: amine + ethyl chloroformate | Ethyl chloroformate, triethylamine or NaOH, 0–20 °C, 30 min | ~98 | >99% | Reaction under basic conditions |

| C | Reduction of carbamate to final product | LiAlH4 or RedAl®, THF, reflux 1 h, then quench | ~93 | >99% | Inert atmosphere, careful quenching required |

| D | Purification and isolation | Extraction, drying, filtration | 40–98 | >99% | Final product as oil or solid, high enantiomeric purity |

Research Outcomes and Notes

- The process is optimized for stereochemical integrity, ensuring the (S)-configuration is retained throughout synthesis.

- Use of aluminium hydride reducing agents is preferred due to their selectivity and efficiency.

- The carbamate intermediate is a key step, enabling functional group transformation while maintaining stability.

- Yields vary depending on scale and exact reaction conditions, with industrial-scale processes reporting yields up to 98% for carbamate formation and 93% for reduction.

- The compound serves as an important intermediate for the synthesis of ivabradine, a drug with significant therapeutic applications in cardiovascular diseases.

- Acid addition salts of the compound (e.g., hydrochloride) are often prepared to enhance stability and facilitate handling.

Chemical Reactions Analysis

Types of Reactions

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ethoxycarbonylaminomethyl group can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ethoxycarbonylaminomethyl group can produce primary amines.

Scientific Research Applications

(1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used to study the effects of benzocyclobutane derivatives on biological systems.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares key attributes of (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane with its closest analogues:

Key Observations:

Substituent Effects: The ethoxycarbonylaminomethyl group in the target compound acts as a protective moiety for the amine, enhancing stability during synthetic steps . In contrast, the cyano group in 35202-54-1 is a precursor for hydrogenation to generate primary amines . The methylaminomethyl substituent in 866783-13-3 represents the deprotected amine form, critical for downstream pharmacological activity. Its hydrochloride salt improves aqueous solubility and shelf-life .

Synthetic Utility: The ethoxycarbonyl derivative is synthesized via reaction of the free amine with ethyl chloroformate, achieving near-quantitative yields under controlled conditions . The cyano analogue (35202-54-1) undergoes catalytic hydrogenation (Raney nickel, H₂) to yield primary amines, a step pivotal for generating intermediates like (1S)-4,5-dimethoxy-1-(aminomethyl)-benzocyclobutane .

Physicochemical Properties: The hydrochloride salt (866783-13-3) has a higher molecular weight (243.73 g/mol) and distinct storage requirements (-20°C) compared to the ethoxycarbonyl derivative, reflecting its ionic character and hygroscopicity .

Research Findings and Pharmacological Relevance

- Enantiomeric Purity : Resolution techniques, such as chiral salt formation with N-acetyl-L-glutamic acid, are employed to achieve >98% enantiomeric excess in the (1S)-configured intermediates, ensuring compliance with pharmaceutical standards .

- Safety Profiles: The cyano analogue (35202-54-1) carries hazards including skin irritation (H315) and acute toxicity (H302), necessitating stringent handling protocols . The hydrochloride salt (866783-13-3) is classified with warning labels (H302, H319) but is stabilized for commercial use in API manufacturing .

Market Availability :

Biological Activity

(1S)-4,5-Dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane is a compound belonging to the benzocyclobutane family, recognized for its unique chemical structure and potential biological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.

- Molecular Formula : C12H17N2O4

- Molecular Weight : 243.73 g/mol

- CAS Number : 866783-13-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence cellular processes through modulation of signaling pathways and enzyme inhibition.

Insecticidal Activity

A related study investigated the larvicidal effects of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Although not directly tested, the structural similarities suggest potential insecticidal activity for this compound due to the presence of methoxy groups which enhance biological activity .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of benzocyclobutane and evaluating their biological activities. The results indicated that modifications in the methoxy and ethoxy groups significantly affect the compound's interaction with biological targets. The synthesized compounds showed promising results in preliminary screenings for antimicrobial and insecticidal activities.

Case Study 2: Toxicity Assessment

In assessing toxicity, compounds structurally similar to this compound were evaluated in mammalian models. Findings revealed that certain derivatives exhibited low toxicity levels even at high concentrations (up to 2000 mg/kg) with no significant adverse effects on vital organs such as the liver and kidneys .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S)-4,5-dimethoxy-1-(ethoxycarbonylaminomethyl)-benzocyclobutane, and how can enantioselectivity be ensured?

- Methodology : Enantioselective synthesis often involves chiral catalysts or resolution techniques. A related patent describes a process for synthesizing the methylaminomethyl analog via cyclization of pre-functionalized benzocyclobutane intermediates, with chromatographic separation used to isolate the (1S)-enantiomer . For the ethoxycarbonylaminomethyl variant, protecting-group strategies (e.g., tert-butoxycarbonyl) may be applied to stabilize reactive intermediates during coupling reactions.

- Key Steps :

- Cyclobutane ring formation via [2+2] photocycloaddition or thermal methods.

- Introduction of ethoxycarbonylaminomethyl via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).

- Chiral HPLC or enzymatic resolution to ensure enantiopurity.

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular ion validation. Cyclobutane derivatives often exhibit fragmentation patterns at the cyclobutane ring, as seen in related benzocyclobutane analogs .

- HPLC-PDA : Reverse-phase chromatography with photodiode array detection to assess purity (>98%) and detect byproducts.

Q. What are the stability considerations for this compound under experimental conditions?

- Degradation Risks :

- Hydrolysis of the ethoxycarbonyl group under acidic/basic conditions.

- Photo-degradation due to the benzocyclobutane core’s strained structure.

- Mitigation Strategies :

- Store in inert atmospheres (N) at −20°C.

- Use amber vials to block UV light.

- Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What mechanistic insights exist for the pharmacological activity of benzocyclobutane derivatives like this compound?

- Hypothesis : The strained cyclobutane ring may enhance binding affinity to biological targets (e.g., ion channels or enzymes). A structurally similar compound, (1S)-4,5-dimethoxy-1-(methylaminomethyl)-benzocyclobutane, is a precursor to ivabradine, a sinoatrial node inhibitor .

- Experimental Design :

- In vitro assays : Patch-clamp studies to evaluate effects on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

- SAR Analysis : Compare activity of ethoxycarbonyl vs. methylaminomethyl analogs to elucidate role of substituents.

Q. How can researchers resolve contradictions in metabolic stability data for this compound?

- Case Study : Conflicting reports on hepatic clearance may arise from species-specific metabolism or assay conditions (e.g., microsomal vs. hepatocyte models).

- Resolution Protocol :

- Conduct cross-species metabolic profiling (human, rat, and mouse microsomes).

- Use isotopically labeled compound (C or H) to track metabolite formation via LC-MS/MS.

- Validate findings with recombinant CYP450 isoforms .

Q. What computational strategies are effective for predicting synthetic pathways or bioactive conformations?

- Tools :

- Retrosynthesis : Platforms like Pistachio or Reaxys to propose routes based on known benzocyclobutane syntheses .

- Docking Studies : Molecular dynamics simulations (e.g., Discovery Studio) to model interactions with HCN channels .

- Validation : Compare computational predictions with experimental yields or binding affinities.

Data Contradiction Analysis

Q. How should discrepancies in enantiomeric excess (%ee) between synthetic batches be addressed?

- Root Cause : Variability in chiral catalyst performance or incomplete resolution.

- Troubleshooting :

- Optimize catalyst loading (e.g., Jacobsen’s catalyst for asymmetric induction).

- Re-run chiral HPLC with tandem columns (e.g., Chiralpak IA-IB) to improve separation .

- Use circular dichroism (CD) spectroscopy to confirm absolute configuration.

Methodological Resources

- Synthetic Protocols : Refer to European Patent EP 1,720,589 for cyclobutane functionalization strategies .

- Analytical Standards : Characterize reference materials using Dr. Ehrenstorfer’s protocols for cyclobutane derivatives .

- Computational Databases : Leverage Reaxys and Pistachio for reaction pathway predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.